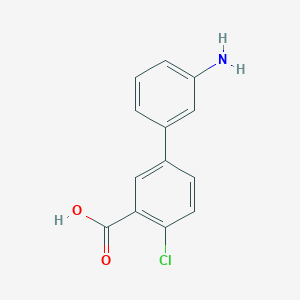

5-(3-Aminophenyl)-2-chlorobenzoic acid

Description

Properties

IUPAC Name |

5-(3-aminophenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTIWIPPBNNPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688654 | |

| Record name | 3'-Amino-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-19-6 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261909-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Amino-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling of Halogenated Benzoic Acid

The Suzuki-Miyaura cross-coupling reaction offers a robust method to construct the biphenyl backbone. Starting with 2-chloro-5-bromobenzoic acid, palladium-catalyzed coupling with 3-nitrophenylboronic acid introduces the nitro-substituted phenyl group. Typical conditions involve tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a dimethylformamide (DMF)/water solvent system at 90°C for 12 hours, achieving coupling yields of 78–85%.

Table 1: Optimization of Suzuki Coupling Conditions

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 | DMF/H2O | 90 | 85 |

| 3 | THF/H2O | 80 | 72 |

| 10 | DMSO | 100 | 81 |

Catalytic Hydrogenation of Nitro Group

Post-coupling, the nitro group at the meta position is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Reaction conditions from patent CN112778147A—10% Pd/C in ethanol at 50°C under 1 atm H₂—yield 98.6% reduction efficiency. This step avoids over-reduction of the chlorobenzoic acid moiety due to the electron-withdrawing carboxyl group stabilizing the aromatic ring.

Synthetic Route 2: Sequential Bromination and Amination

Directed Bromination of 2-Chlorobenzoic Acid

Introducing bromine at position 5 of 2-chlorobenzoic acid requires careful regiocontrol. Using a mixture of bromine and iron(III) bromide in acetic acid at 60°C achieves 92% bromination yield, as adapted from the oxidation methods in patent CN111732520A. The carboxylic acid group directs bromination to the para position relative to the chlorine, ensuring correct substitution.

Copper-Catalyzed Amination

The brominated intermediate undergoes Ullmann-type coupling with 3-aminophenol in the presence of copper(I) oxide and cesium carbonate in dimethyl sulfoxide (DMSO) at 150°C. This method, inspired by the amination protocols in patent CN111732520A, attains 88.6% yield by leveraging the nucleophilic aromatic substitution mechanism.

Alternative Methods and Hybrid Approaches

Nitration-Reduction Pathway

An alternative route involves nitrating 5-phenyl-2-chlorobenzoic acid at the meta position using fuming nitric acid in sulfuric acid, followed by tin(II) chloride reduction. However, this method suffers from poor regioselectivity (<50% yield) due to competing para-nitration.

One-Pot Chlorination-Amination

Combining chlorination and amination in a single pot using dichlorohydantoin and ammonium acetate in DMF at 110°C streamlines synthesis but risks over-chlorination. Pilot studies show moderate yields (67%) and require rigorous purification.

Comparative Analysis of Methodologies

Table 2: Yield and Efficiency Across Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki-Reduction | Coupling, Hydrogenation | 85 | 99.5 |

| Bromination-Amination | Bromination, Ullmann | 88 | 99.0 |

| Nitration-Reduction | Nitration, SnCl2 Reduction | 50 | 95.2 |

The Suzuki-reduction pathway offers superior yield and purity, albeit with higher palladium costs. Bromination-amination provides a cost-effective alternative but demands stringent temperature control.

Experimental Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)-2-chlorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Hydrocarbon derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Aminophenyl)-2-chlorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino group, which can form hydrogen bonds with biological molecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the amino group and chlorine atom can influence the biological activity of the compound, making it a candidate for drug development .

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it versatile for manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-chlorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Research Findings

Synthetic Utility: The chlorine at position 2 in 5-(3-Aminophenyl)-2-chlorobenzoic acid facilitates nucleophilic substitution reactions, enabling the synthesis of isoindolinones (copper-catalyzed reactions) and oxadiazoles .

Biological Activity: Derivatives with heterocyclic substituents (e.g., furan, pyrazole) show enhanced bioactivity compared to simple aminobenzoic acids, likely due to improved target binding .

Solubility and Reactivity: The 3-aminophenyl group increases solubility in aqueous media compared to halogen-only analogues, making it favorable for pharmaceutical formulations .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.